molecular formula C44H30N8Na4O17S4 B13799904 2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt CAS No. 66214-47-9

2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt

Cat. No.: B13799904
CAS No.: 66214-47-9
M. Wt: 1163.0 g/mol
InChI Key: ZPPSKXJGHDUCJN-UHFFFAOYSA-J
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Description

2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4’-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, tetrasodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and pharmaceuticals, due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The general synthetic route may include:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.

Industrial Production Methods

Industrial production of such complex azo dyes often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the cleavage of the azo bond.

    Reduction: Reduction of the azo group can yield aromatic amines.

    Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic medium.

    Substitution Reagents: Halogens, sulfonic acid derivatives.

Major Products Formed

    Oxidation Products: Cleaved aromatic compounds.

    Reduction Products: Corresponding aromatic amines.

    Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a model compound to study the properties and behaviors of azo dyes.

    Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of substances.

Biology

    Biological Staining: Utilized in staining biological tissues for microscopic examination.

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties and as intermediates in drug synthesis.

Industry

    Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.

    Food Industry: Employed as a food colorant in some cases.

Mechanism of Action

The compound exerts its effects primarily through the interaction of its azo groups with various substrates. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules. The sulfonic acid groups enhance the solubility and binding affinity of the compound to various substrates.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features but different substituents.

    Congo Red: A bis-azo dye with different applications and properties.

Uniqueness

The unique combination of multiple azo groups and sulfonic acid groups in 2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4’-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, tetrasodium salt provides it with distinct properties such as enhanced solubility, stability, and vibrant coloration, making it suitable for specialized applications.

Properties

CAS No.

66214-47-9

Molecular Formula

C44H30N8Na4O17S4

Molecular Weight

1163.0 g/mol

IUPAC Name

tetrasodium;4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C44H34N8O17S4.4Na/c1-22-39(44(55)52(51-22)27-7-5-4-6-8-27)48-47-33-21-29(71(59,60)61)16-26-20-36(72(62,63)64)41(43(54)38(26)33)50-46-32-14-10-24(18-35(32)69-3)23-9-13-31(34(17-23)68-2)45-49-40-30-12-11-28(70(56,57)58)15-25(30)19-37(42(40)53)73(65,66)67;;;;/h4-21,39,53-54H,1-3H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4

InChI Key

ZPPSKXJGHDUCJN-UHFFFAOYSA-J

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC)S(=O)(=O)[O-])C8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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